
C-MORPHOLIN-4-YL-METHYLAMINE
Overview
Description
C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9) is a morpholine derivative characterized by a methylamine group attached to the morpholine ring. Morpholine derivatives are widely studied in medicinal chemistry and material science due to their versatile physicochemical properties, which arise from the combination of the morpholine oxygen's hydrogen-bonding capacity and the amine group's reactivity. This compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-MORPHOLIN-4-YL-METHYLAMINE typically involves the reaction of morpholine with formaldehyde and ammonia . This process can be carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: C-MORPHOLIN-4-YL-METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
C-MORPHOLIN-4-YL-METHYLAMINE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of C-MORPHOLIN-4-YL-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical processes . For example, it may inhibit kinases involved in cytokinesis and cell cycle regulation, leading to effects on cell proliferation and differentiation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between C-MORPHOLIN-4-YL-METHYLAMINE and related morpholine derivatives:
Biological Activity
C-Morpholin-4-yl-methylamine, a compound featuring a morpholine ring, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, presenting findings from various studies, including structure-activity relationship (SAR) analyses, case studies, and data tables summarizing key results.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The morpholine moiety contributes to the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors. Research indicates that compounds with morpholine structures often exhibit:
- Antitumor Activity : Several studies have demonstrated that derivatives of morpholine can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, indicating potential as anticancer agents .
- Immunomodulatory Effects : Morpholine-containing compounds have been reported to exert immunosuppressive effects by inhibiting the proliferation of lymphocytes and reducing cytokine production in immune responses .
Structure-Activity Relationship (SAR)
The SAR studies on this compound derivatives reveal insights into how modifications can enhance biological activity. Key findings include:
Compound | Modification | IC50 (nM) | Activity |
---|---|---|---|
SCM5 | Morpholine substitution | 72 | Antitumor |
LEI-401 | N-methylphenethylamine replacement | 10 | Potent NAPE-PLD inhibitor |
9H-pyrimido[2,3-b]azaindole | Azaindole nitrogen introduction | - | Selective CHK1 inhibitor |
Case Studies
- Antitumor Activity : A study evaluated the effects of a morpholine derivative on non-small cell lung cancer (NSCLC) cell lines. The compound exhibited a GI50 value of 25.1 μM, indicating moderate effectiveness against this cancer type. Further investigations revealed selective activity against specific cancer cell lines, highlighting its potential for targeted therapies .
- Immunosuppressive Properties : In vitro studies demonstrated that this compound could significantly suppress TNF-α production in human whole blood cultures. This suggests its utility in treating autoimmune disorders where TNF-α plays a critical role .
- Antiviral Activity : Compounds similar to this compound have also been shown to inhibit the replication of viruses such as human herpes virus type 1 (HHV-1), indicating potential applications in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for C-Morpholin-4-yl-methylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via alkylation of morpholine with a chloroethylamine precursor under basic conditions (e.g., NaHCO₃) . Optimization strategies include:
- Temperature Control : Reactions at 60–80°C reduce side products like N-alkylated impurities.
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic morpholine ring protons (δ 3.5–3.7 ppm) and ethylamine methylene protons (δ 2.6–2.8 ppm). ¹³C NMR confirms the morpholine carbons (δ 50–55 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) displays a molecular ion peak at m/z 131.1 [M+H]⁺ .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and morpholine C-O-C (1100–1200 cm⁻¹) .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Under nitrogen at 2–8°C in amber glass vials to prevent oxidation and moisture absorption .
- Safety : Use fume hoods for synthesis; PPE (gloves, goggles) required due to potential skin/eye irritation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational flexibility of this compound in solution?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal energy minima for chair and twist-boat morpholine conformers .
- MD Simulations : Solvent models (e.g., water, DMSO) assess hydrogen-bonding interactions between the amine group and solvent molecules .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in Tris-HCl buffer, pH 7.4) .
- Structural Validation : Verify derivative purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities skewing activity data .
Q. How does crystallographic data (e.g., X-ray diffraction) address disorder or twinning in this compound crystals?
- Methodological Answer :
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning ratios; ADPs (anisotropic displacement parameters) refine disordered morpholine ring atoms .
- Validation Tools : Use PLATON to check for missed symmetry or overfitting .
Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Docking Studies : AutoDock Vina with crystal structures (PDB: 6CM4) to predict binding poses; validate via SPR (surface plasmon resonance) for affinity measurements (KD) .
- Mutagenesis : Site-directed mutagenesis of target residues (e.g., Asp³.³² in GPCRs) to confirm key interactions .
Q. How can reaction mechanisms for this compound derivatization (e.g., oxidation, alkylation) be elucidated using kinetic isotope effects (KIE)?
- Methodological Answer :
Properties
IUPAC Name |
morpholin-4-ylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-5-7-1-3-8-4-2-7/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFRZDRPNUZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591672 | |
Record name | 1-(Morpholin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-37-9 | |
Record name | 1-(Morpholin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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